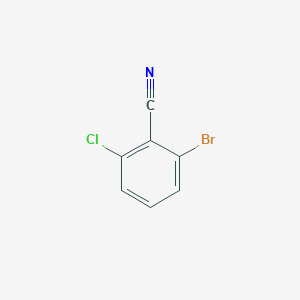

2-Bromo-6-chlorobenzonitrile

説明

Significance in Contemporary Organic Synthesis

The strategic placement of two different halogen atoms and a nitrile group on the aromatic ring of 2-bromo-6-chlorobenzonitrile makes it a highly valuable precursor in contemporary organic synthesis. ontosight.ai This trifunctional scaffold allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures.

The differential reactivity of the bromine and chlorine substituents is a key feature exploited by synthetic chemists. For instance, the bromine atom can be selectively displaced by various nucleophiles or participate in cross-coupling reactions under specific catalytic conditions, leaving the chlorine atom intact for subsequent transformations. This regioselective reactivity is crucial for the efficient synthesis of polysubstituted aromatic compounds.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in carbon-carbon bond formation, enabling the synthesis of a vast range of biaryls and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. evitachem.com

Furthermore, the nitrile group can be readily transformed into other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the synthetic utility of this compound.

A common synthetic route to this compound involves the bromination of 2-amino-6-chlorobenzonitrile.

Role in Medicinal Chemistry and Agrochemical Development

The structural motifs derived from this compound are of significant interest in the fields of medicinal chemistry and agrochemical development. alibaba.com Halogenated aromatic compounds are known to exhibit a range of biological activities, and the unique substitution pattern of this molecule provides a template for the design of novel bioactive agents. ontosight.ai

In medicinal chemistry, derivatives of this compound serve as key intermediates in the synthesis of pharmaceutical compounds. The ability to introduce various substituents at specific positions on the benzene (B151609) ring allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity to biological targets, metabolic stability, and bioavailability. For example, piperidine-containing compounds, which can be synthesized from this compound, are prioritized in drug discovery due to their favorable drug-like properties.

Similarly, in the agrochemical industry, this compound is a valuable precursor for the development of new pesticides and herbicides. alibaba.com The introduction of halogen atoms into agrochemical structures can enhance their efficacy, environmental persistence, and target specificity. The versatility of this compound allows for the creation of a diverse library of compounds that can be screened for desired agrochemical activities. ontosight.ai

Overview of Research Trajectories for Halogenated Benzonitriles

The field of halogenated benzonitriles is a dynamic area of research, driven by the continuous demand for novel and efficient synthetic methodologies and the quest for new molecules with valuable applications.

A significant research trend is the development of more sustainable and efficient methods for the synthesis of halogenated benzonitriles. This includes the use of greener solvents, the development of more active and selective catalysts for halogenation and cross-coupling reactions, and the exploration of flow chemistry for safer and more scalable production.

Another key trajectory is the investigation of the biological activities of new halogenated benzonitrile (B105546) derivatives. Researchers are actively exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. chemicalbook.com The study of structure-activity relationships (SAR) is crucial in this area to guide the design of more potent and selective compounds.

Furthermore, there is a growing interest in the application of halogenated benzonitriles in materials science. Their unique electronic properties make them promising candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. evitachem.com

The study of the environmental fate and transformation of halogenated aromatics, including benzonitriles, is also an important area of research. Understanding how these compounds behave in the environment is crucial for assessing their potential impact and developing strategies for their remediation. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrClN |

| Molecular Weight | 216.46 g/mol nih.gov |

| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Boiling Point | 302.7°C |

| Density | 1.74 g/cm³ |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6575-08-2 nih.gov |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Available, detailed spectra can be found in specialized databases. bldpharm.comambeed.com |

| ¹³C NMR | Available, detailed spectra can be found in specialized databases. rsc.org |

| Mass Spectrometry | Available, detailed spectra can be found in specialized databases. rsc.org |

| Infrared Spectroscopy | Available, detailed spectra can be found in specialized databases. evitachem.com |

Key Reactions and Derivatives of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Piperidine, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene (B28343), 110°C | 2-Bromo-6-piperidinobenzonitrile |

| Reduction of Nitrile | Specific reducing agents | Amines |

| Oxidation | Specific oxidizing agents | Various oxidation products |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPXACXEVCJWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215954 | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-08-2 | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Chlorobenzonitrile and Its Analogs

Direct Halogenation Approaches

Direct halogenation of a pre-existing benzene (B151609) ring is a fundamental strategy in aromatic chemistry. This approach involves electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. msu.edu

The introduction of bromine and chlorine onto a benzene ring is typically achieved using the respective elemental halogens (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. vanderbilt.edu These catalysts polarize the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. vanderbilt.edu For instance, the direct vapor-phase reaction of a halogen with benzonitrile (B105546) can produce halogenated derivatives. google.com The yield and degree of halogenation can be controlled by adjusting reaction parameters like temperature and the molar ratio of reactants. google.com In one series of experiments involving chlorination of benzonitrile, increasing the temperature and the chlorine-to-benzonitrile ratio resulted in higher yields of more heavily chlorinated products. google.com

The position of substitution during direct halogenation is dictated by the electronic properties of the substituents already present on the benzene ring. This is known as the directing effect. vanderbilt.edustudysmarter.co.uk The nitrile group (-CN) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta position. vanderbilt.edu Conversely, halogens like chlorine and bromine are also deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance. vanderbilt.edu

This creates a regiochemical challenge for the direct synthesis of 2-bromo-6-chlorobenzonitrile. Starting with 2-chlorobenzonitrile, for example, the nitrile group would direct bromination to the 5-position (meta to CN) and the 3-position (meta to CN), while the chlorine atom would direct it to the 4-position (para to Cl) and the 6-position (ortho to Cl). The synthesis of the 2,6-disubstituted pattern through direct halogenation of a monosubstituted benzonitrile is therefore not straightforward and often leads to mixtures of isomers. researchgate.net Achieving specific regioselectivity, such as para-substitution, can sometimes be accomplished using shape-selective solid catalysts like zeolites. researchgate.net Palladium-catalyzed methods have also been developed for the highly selective ortho-halogenation of arylnitriles by using the cyano group as a directing group in a C-H bond activation strategy. acs.org

Functional Group Interconversions Leading to Benzonitrile Moieties

An alternative to direct halogenation is the construction of the benzonitrile moiety from other functional groups after the desired halogen substitution pattern has been established on the benzene ring.

The dehydration of aldoximes is a widely used and reliable method for synthesizing nitriles. niscpr.res.innih.govviirj.org This reaction involves the elimination of a water molecule from an aldoxime (R-CH=NOH) to form the corresponding nitrile (R-C≡N). A variety of reagents can effect this transformation under mild conditions. nih.govresearchgate.net This method is particularly useful as the precursor aldehydes are often readily available. viirj.org

For example, 2-fluoro-6-bromobenzaldehyde can be converted to 2-fluoro-6-bromobenzonitrile by heating with hydroxylamine (B1172632) hydrochloride in formic acid. chemicalbook.com This demonstrates a two-step process where the aldehyde is first converted to the aldoxime in situ, which is then dehydrated to the nitrile. A range of dehydrating agents have been reported for this conversion, each with its own advantages.

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Bis-morpholinophosphorylchloride (bmpc) | Varies with substrate | Efficient, non-irritating stable solid reagent. | niscpr.res.in |

| 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | DBU in CH₂Cl₂, THF or DMF | Mild conditions, good yields. | nih.gov |

| Thiourea dioxide (TDO) | Varies with substrate | Efficient for aromatic, heteroaromatic, and aliphatic aldoximes. | researchgate.net |

| p-Toluenesulfonyl chloride | Triethylamine in CH₂Cl₂ | Simple, mild, and practical process. | viirj.org |

| Hydroxylamine hydrochloride / Formic acid | Heat (e.g., 100°C) | One-pot conversion from the corresponding aldehyde. | chemicalbook.com |

While seemingly counterintuitive as a direct route to benzonitriles, the hydrolysis of the nitrile group to a carboxylic acid represents an important functional group interconversion. libretexts.orgchemistrysteps.com This reaction can be a strategic step in the synthesis of complex analogs, where the carboxylic acid is further modified before potential re-formation of a nitrile group. The hydrolysis can be performed under either acidic or basic conditions. chemistrysteps.comsemanticscholar.org

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid like HCl or H₂SO₄. libretexts.orggoogle.com This process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately yielding a carboxylic acid and an ammonium (B1175870) ion. semanticscholar.org

Alkaline Hydrolysis : The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This reaction produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

This transformation allows the nitrile to function as a synthetic equivalent of a carboxylic acid, enabling chemists to perform reactions on other parts of the molecule that might be incompatible with a free carboxyl group, before liberating it through hydrolysis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and selective methods for forming carbon-halogen and carbon-carbon bonds, providing efficient routes to complex molecules like this compound. nih.govwikipedia.org

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides or pseudohalides, including nitriles. wikipedia.orglscollege.ac.in This reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine, which is then displaced by a nucleophile with the assistance of a copper(I) salt catalyst. nih.govwikipedia.orgbyjus.com

A plausible and effective synthesis for a 2-bromo-6-halobenzonitrile analog starts from the corresponding 2-amino-6-halobenzonitrile. The general steps are:

Diazotization : The primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form the aryl diazonium salt. chemicalbook.comchemicalbook.com

Displacement : The diazonium salt solution is then added to a solution of a copper(I) halide, such as copper(I) bromide (CuBr). chemicalbook.comchemicalbook.com The copper(I) catalyzes a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the bromide, with the evolution of nitrogen gas. wikipedia.orglscollege.ac.in

This method has been successfully applied to synthesize 2-bromo-6-fluorobenzonitrile (B1362393) from 2-amino-6-fluorobenzonitrile (B142694) with a 70% yield. chemicalbook.com Similarly, 4-bromo-2-chlorobenzonitrile (B136228) has been synthesized from 4-amino-2-chlorobenzonitrile (B1265742) using this procedure. chemicalbook.com The Sandmeyer reaction is highly valued for its ability to introduce substituents that are difficult to add through direct electrophilic substitution. organic-chemistry.org

Other transition metal-catalyzed reactions, such as those involving palladium, have been developed for the direct ammoxidation of alkylbenzenes to form benzonitriles or for the regioselective C-H halogenation of existing benzonitriles. acs.orgmedcraveonline.com

Strategies for Carbon-Halogen Bond Formation

The formation of carbon-halogen (C-X) bonds is a fundamental transformation in organic synthesis, crucial for creating versatile intermediates. acs.orgnih.gov In aromatic systems like benzonitriles, the introduction of chlorine and bromine atoms typically relies on electrophilic aromatic substitution or transition-metal-catalyzed reactions.

The character of the C-X bond is significantly influenced by the halogen's electronegativity, which results in a polarized bond with a partial positive charge on the carbon and a partial negative charge on the halogen. libretexts.org This polarity, along with bond strength, governs the reactivity of the aryl halide. Carbon-fluorine bonds are the strongest and least reactive, while carbon-iodine bonds are the weakest and most reactive. libretexts.org

Traditional methods for halogenation can involve harsh conditions and toxic reagents. acs.orgnih.gov However, modern organic synthesis has seen a shift towards transition-metal-catalyzed processes. These methods offer milder reaction conditions, improved selectivity (regio- and stereoselectivity), and the ability to use starting materials with less pre-functionalization. acs.orgnih.gov Catalytic systems often employ metals like copper, which can facilitate the halogenation of arylboronic acids, providing a facile and mild route to aryl halides. researchgate.net

| Strategy | Reagents/Catalysts | Substrate Example | Description |

| Electrophilic Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Benzene | A classic method where a Lewis acid catalyst polarizes the halogen molecule, creating a strong electrophile that attacks the aromatic ring. |

| Sandmeyer Reaction | Diazonium Salt (Ar-N₂⁺), CuCl/CuBr | 4-Amino-2-chlorobenzonitrile | An amine is converted to a diazonium salt, which is then decomposed by a copper(I) halide to install the corresponding halogen onto the ring. chemicalbook.com |

| Transition-Metal-Catalyzed Halogenation | Arylboronic Acid, CuCl₂, Halogen Source | Phenylboronic Acid | A copper catalyst mediates the transfer of a halogen atom from a source to the aryl group of the boronic acid, offering a mild alternative. researchgate.net |

| Photocatalytic Halogen Exchange | Aryl Bromide, NaCl, FeCl₃, Visible Light | Bromobenzene | An iron(III)-mediated photocatalytic system can selectively substitute an aryl bromine atom with chlorine under mild conditions. rsc.org |

Emerging Catalytic Methods for Benzonitrile Synthesis

The nitrile functional group is a valuable moiety in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. wikipedia.orgguidechem.com While traditional methods for nitrile synthesis often involve toxic reagents like cyanide salts, emerging catalytic approaches provide greener and more efficient alternatives.

One significant industrial process is the ammoxidation of toluene (B28343) and its derivatives. This method involves reacting a methyl-substituted arene with ammonia and oxygen at high temperatures over a metal oxide catalyst to directly form the benzonitrile. medcraveonline.com This process has been refined by fabricating transition metal oxide clusters within the pores of zeolites, which act as highly active and selective catalysts for the ammoxidation of toluenes, xylenes, and chlorotoluenes. medcraveonline.com

Another modern approach involves the conversion of aldehydes to nitriles. This can be achieved through a one-pot reaction using hydroxylamine in the presence of a suitable catalyst. researchgate.net For instance, nanoscale iron oxide has been reported as an effective catalyst for the synthesis of nitriles from aldehydes and aqueous ammonia in the presence of oxygen. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes. nih.gov The development of photoredox catalysis has also opened new avenues, allowing for the generation of radicals under mild conditions using visible light to facilitate nitrile synthesis. researchgate.net

| Catalytic Method | Catalyst Type | Starting Material | Key Features |

| Ammoxidation | Transition Metal Oxides (e.g., V, Mo) in Zeolites | Substituted Toluene | Direct conversion of a methyl group to a nitrile; suitable for industrial scale. medcraveonline.com |

| Aerobic Oxidation | Nanoscale Iron Oxide | Aldehyde, Aqueous Ammonia | Environmentally benign process using an inexpensive, non-noble metal catalyst. researchgate.net |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | 2-Arylbenzaldehyde | Allows for asymmetric synthesis, producing axially chiral benzonitriles with high enantioselectivity. nih.gov |

| Ionic Liquid-Mediated Synthesis | Ionic Liquid [HSO₃-b-Py]·HSO₄ | Benzaldehyde (B42025), Hydroxylamine Salt | The ionic liquid acts as a co-solvent, catalyst, and phase-separation agent, simplifying the process and eliminating the need for a metal catalyst. researchgate.net |

Halogen Exchange Reactions and their Synthetic Utility

Halogen exchange reactions, particularly in aryl halides, are powerful tools for fine-tuning the reactivity of a molecule or for introducing specific isotopes. frontiersin.orgnih.gov These transformations allow for the replacement of one halogen with another, which is often difficult in aromatic systems via classical nucleophilic substitution. nih.gov The utility of these reactions stems from the different reactivities of aryl halides in cross-coupling reactions, where aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. frontiersin.org

Metal catalysis is typically required to facilitate halogen exchange on aryl rings. nih.govrsc.org Catalytic systems based on copper, nickel, and palladium have been developed to mediate these transformations. rsc.org The reaction's direction is influenced by factors such as the relative C-X bond dissociation energies and the ability to shift the chemical equilibrium, for example, by precipitation of a salt. frontiersin.org For instance, converting an aryl chloride to an aryl iodide (a Finkelstein reaction) forms a weaker C-X bond, while the reverse reaction (retro-Finkelstein) forms a stronger, more stable bond. frontiersin.org

These reactions are particularly valuable for late-stage functionalization in the synthesis of complex molecules like pharmaceuticals and agrochemicals. For example, a readily available aryl bromide can be converted to a less reactive aryl chloride to prevent unwanted side reactions, or an aryl chloride can be activated by converting it to an aryl iodide for a subsequent cross-coupling step. nih.gov Catalyzed halogen exchange has been successfully applied to polyhalogenated aromatic compounds, which are important industrial intermediates. google.com

| Reaction Type | Catalyst/System | Substrate | Product | Synthetic Utility |

| Bromo-to-Chloro | FeCl₃ / Visible Light | 4-Nitro-bromobenzene | 4-Nitro-chlorobenzene | Selective substitution under mild photocatalytic conditions. rsc.org |

| Chloro-to-Fluoro | Alkali Metal Fluoride (e.g., KF) | Hexachlorobenzene | Chlorofluorobenzenes | Production of fluorinated aromatics, often requiring high temperatures or aprotic solvents. google.com |

| Aryl Halide Interconversion | Copper, Nickel, or Palladium Complexes | Aryl Bromide | Aryl Chloride/Iodide | Enables switching between different aryl halides to modulate reactivity for subsequent cross-coupling reactions. rsc.org |

| Finkelstein-type | Metal Catalyst, Iodide Source (e.g., KI) | Aryl Chloride/Bromide | Aryl Iodide | Increases the reactivity of the aromatic substrate for reactions like Suzuki or Heck couplings. frontiersin.org |

Specialized Synthetic Routes for 2,6-Disubstituted Benzonitriles

The synthesis of 2,6-disubstituted benzonitriles, such as this compound, presents a steric challenge. The substituents at the ortho positions can hinder the approach of reagents to the nitrile group or the aromatic ring itself. Consequently, specialized synthetic routes have been developed to overcome these steric constraints.

One effective method involves a one-step conversion of a 2,6-disubstituted benzaldehyde to the corresponding benzonitrile. This process avoids the isolation of the intermediate oxime, which is a common two-step procedure. google.com The reaction is carried out by heating the benzaldehyde with a hydroxylamine and a dehydrating agent (e.g., acetic anhydride) at elevated temperatures (110–250 °C), resulting in high yields of the desired 2,6-disubstituted benzonitrile. google.com This method is applicable to benzaldehydes with various substituents at the 2 and 6 positions, including chlorine and bromine. google.com

Another specialized route has been described for the synthesis of 2-chloro-6-fluorobenzonitrile, a close analog. This multi-step synthesis demonstrates a common strategy for building complex substitution patterns. The route includes key steps such as diazotization of an aniline (B41778) precursor, followed by fluorination and subsequent ammoxidation to install the nitrile group. researchgate.net Such multi-step sequences allow for precise control over the placement of each functional group on the aromatic ring.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Step |

| 1: Aldehyde to Nitrile Conversion (One-Pot) | 2,6-Dichlorobenzaldehyde | Hydroxylamine sulphate, Sodium acetate, Acetic anhydride, Acetic acid | 2,6-Dichlorobenzonitrile | Direct, high-yield conversion of an aldehyde to a nitrile, bypassing oxime isolation. google.com |

| Heat (110-250 °C), 1-40 hours | ||||

| 2: Diazotization (Analog Synthesis) | 2-Chloro-6-fluoroaniline | NaNO₂, HCl | 2-Chloro-6-fluorobenzenediazonium chloride | Preparation for introduction of another functional group via the diazonium salt. researchgate.net |

| 3: Halogenation (Analog Synthesis) | 2-Chloro-6-fluorobenzenediazonium chloride | Halogen Source (e.g., HBF₄ for Fluorination) | 1-Chloro-2,3-difluorobenzene | Introduction of the second halogen atom. researchgate.net |

| 4: Ammoxidation (Analog Synthesis) | Toluene derivative | NH₃, O₂, Catalyst | Benzonitrile derivative | Formation of the nitrile group from a methyl group. researchgate.net |

| 5: Hydrolysis (Analog Synthesis) | 2-Chloro-6-fluorobenzamide | Acid or Base | 2-Chloro-6-fluorobenzoic acid | Conversion of an intermediate amide (from nitrile hydrolysis) to a carboxylic acid, demonstrating further synthetic utility. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chlorobenzonitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 2-Bromo-6-chlorobenzonitrile by probing its fundamental vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Key expected absorption bands include the C≡N stretching vibration, which for benzonitrile (B105546) derivatives typically appears in the 2220-2240 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. The selection rules for Raman spectroscopy differ from those for IR, often providing information on non-polar bonds and symmetric vibrations. In the case of this compound, the FT-Raman spectrum is particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N bond, which is known to produce a strong Raman signal. koreascience.kr The symmetric nature of the nitrile triple bond makes its stretching mode highly Raman active.

Interpretation of Characteristic Vibrational Modes and Potential Energy Distribution (PED)

A detailed assignment of the observed vibrational bands to specific molecular motions is achieved through theoretical calculations, often employing Density Functional Theory (DFT). The Potential Energy Distribution (PED) is a crucial output of these calculations, quantifying the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netresearchgate.net

For this compound, the PED analysis would confirm the purity of certain vibrations. For instance, the band observed in the ~2230 cm⁻¹ region is expected to have a PED of over 85% from the C≡N stretching coordinate, indicating it is a highly characteristic and uncoupled vibration. researchgate.net In contrast, many vibrations of the benzene ring are complex mixtures of C-C stretching, C-H in-plane bending, and other motions, which the PED analysis helps to disentangle.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C≡N Stretch | 2240 - 2220 | IR, Strong in Raman | Stretching of the carbon-nitrogen triple bond of the nitrile group. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Stretching vibrations within the aromatic ring, often appearing as multiple bands. |

| C-H In-plane Bend | 1300 - 1000 | IR, Raman | Bending of the C-H bonds within the plane of the aromatic ring. |

| C-Cl Stretch | 800 - 600 | IR, Raman | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 650 - 500 | IR, Raman | Stretching of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit distinct signals. Their chemical shifts, typically in the range of δ 7.0-8.0 ppm, are influenced by the electron-withdrawing effects of the nitrile, chloro, and bromo substituents. researchgate.net The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, would reveal their relative positions (ortho, meta, para) on the ring.

The ¹³C NMR spectrum is expected to display seven unique signals: one for the nitrile carbon and six for the aromatic carbons, as the molecule lacks symmetry. The nitrile carbon typically resonates in the δ 115-120 ppm region. The six aromatic carbons will have distinct chemical shifts, with the carbons directly bonded to the bromine and chlorine atoms being significantly influenced by the halogens' electronegativity and anisotropic effects.

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ ppm) | Expected Multiplicity (¹H NMR) | Assignment |

|---|---|---|---|

| ¹H | ~7.4 - 7.8 | Doublet, Triplet, Doublet | Aromatic Protons (H-3, H-4, H-5) |

| ¹³C | ~115 - 120 | N/A | Nitrile Carbon (C≡N) |

| ¹³C | ~120 - 140 | N/A | Aromatic Carbons (C1-C6) |

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. libretexts.org

For this compound (C₇H₃BrClN), the most definitive feature in the mass spectrum is the isotopic pattern of the molecular ion peak. nih.gov The presence of both chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) creates a characteristic cluster of peaks. chemguide.co.uklibretexts.org The molecular ion region will exhibit a complex pattern with major peaks at M, M+2, and M+4, whose relative intensities are predictable based on the natural abundance of these isotopes. whitman.edu

Electron ionization (EI) would likely cause fragmentation of the molecule. Common fragmentation pathways would involve the loss of the halogen atoms (Br or Cl) or the nitrile group (CN), leading to the formation of characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (using ³⁵Cl, ⁷⁹Br) | Key Feature |

|---|---|---|---|

| [M]⁺˙ | Molecular Ion | 215 | Characteristic isotopic cluster (M, M+2, M+4) due to Br and Cl. csbsju.edu |

| [M-Br]⁺ | Loss of Bromine radical | 136 | Isotopic pattern for one Cl atom (M', M'+2 in 3:1 ratio). chemguide.co.uk |

| [M-Cl]⁺ | Loss of Chlorine radical | 180 | Isotopic pattern for one Br atom (M', M'+2 in 1:1 ratio). libretexts.org |

| [M-CN]⁺ | Loss of Nitrile radical | 189 | Isotopic pattern for one Br and one Cl atom. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aromatic nitriles. nih.gov A reversed-phase method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for assessing the purity of the compound. Detection would typically be performed using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is another powerful technique for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC offers high resolution for separating closely related impurities, while the coupled MS provides definitive identification of the main component and any co-eluting substances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized method for the analysis of this compound and its related substances. The separation is primarily based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

A typical RP-HPLC method for this compound employs a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The selection of the mobile phase composition, pH, and gradient program is critical for achieving optimal separation of the target compound from any process-related impurities or degradation products.

While specific, validated HPLC methods for this compound are often proprietary and found within internal laboratory documentation, general methods for halogenated benzonitriles can be adapted. For instance, a gradient elution method starting with a higher aqueous phase concentration and gradually increasing the organic modifier content allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a UV detector, typically in the range of 210-254 nm, where the benzonitrile chromophore exhibits strong absorbance.

Data Table: Illustrative HPLC Parameters for Analysis of Halogenated Benzonitriles

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: This table represents a general method and may require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

Methodology and Findings:

UPLC methods for this compound are particularly advantageous for high-throughput screening and for the detection of trace-level impurities. The fundamental principles of separation are similar to HPLC, but the enhanced efficiency of UPLC columns allows for more complex samples to be analyzed in a shorter timeframe.

A UPLC method for this compound would typically utilize a sub-2 µm C18 or other suitable stationary phase. The shorter column lengths and higher optimal linear velocities of the mobile phase result in significantly reduced run times, often by a factor of 5 to 10 compared to HPLC. The increased peak heights and narrower peak widths inherent to UPLC also lead to improved signal-to-noise ratios and lower limits of detection.

Data Table: Representative UPLC Parameters for Analysis of Halogenated Benzonitriles

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 6 | |

| 7 | |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 220 nm / Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

Note: This table provides a representative UPLC method. Specific parameters should be optimized for the analysis of this compound and its specific impurity profile.

The coupling of UPLC with mass spectrometry (UPLC-MS) provides an even more powerful tool for the characterization of this compound. This hyphenated technique allows for the determination of the mass-to-charge ratio of the parent compound and any impurities, aiding in their identification and structural elucidation.

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Chlorobenzonitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. These calculations determine the arrangement of electrons and the resulting molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and predicting vibrational frequencies. analis.com.my By employing functionals such as B3LYP combined with a basis set like 6-31+G(d,p), researchers can calculate the most stable conformation of a molecule (its ground state geometry) and its characteristic vibrational modes. researchgate.net

For a molecule like 2-Bromo-6-chlorobenzonitrile, DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT is used to compute the vibrational wavenumbers, which correspond to the frequencies of molecular vibrations. These theoretical frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net

To illustrate the type of data obtained from such calculations, the following table shows theoretical geometric parameters for the analogous compound 2-bromo-6-chloro-4-fluoroaniline (B1268482), calculated at the B3LYP/6-31+G(d,p) level.

Table 1: Example of Theoretical Geometrical Parameters (Bond Lengths and Angles) Calculated by DFT

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | 1.895 |

| C-Cl Bond Length | 1.751 |

| C-C Bond Length (Aromatic) | 1.388 - 1.405 |

| C-N (Nitrile) Bond Length | 1.155 |

| C-C-C Bond Angle | 118.5 - 121.7 |

| Cl-C-C Bond Angle | 120.5 |

Note: Data presented is for the analogous compound 2-bromo-6-chloro-4-fluoroaniline as a representative example of DFT outputs. researchgate.net

Ab-initio calculations, such as the Hartree-Fock (HF) method, are based on first principles of quantum mechanics without using experimental data for simplification. researchgate.netaps.org These methods provide valuable information about the electronic properties of molecules. While computationally more demanding than DFT in some aspects, they offer a different theoretical perspective. Studies on similar halogenated anilines have utilized the HF method with basis sets like 6-31+G(d,p) to investigate electronic properties alongside DFT methods. researchgate.net These calculations can determine various electronic parameters, providing a comprehensive picture of the molecule's electronic nature.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from electronic structure calculations are essential for predicting the chemical reactivity of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com This analysis helps to understand the charge transfer interactions that can occur within the molecule. researchgate.net For substituted benzonitriles, the distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack.

The following table demonstrates the kind of data obtained from FMO analysis, using the analogous compound 2-bromo-6-chloro-4-fluoroaniline as an example.

Table 2: Example of Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.01 |

| LUMO Energy (ELUMO) | -1.52 |

| Energy Gap (ΔE) | 4.49 |

Note: Data presented is for the analogous compound 2-bromo-6-chloro-4-fluoroaniline as a representative example. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms. researchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

Green indicates regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the halogen atoms (bromine and chlorine), indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring.

Spectroscopic Simulations from Theoretical Models

Theoretical models are instrumental in simulating and interpreting various types of spectra. chemrxiv.org The vibrational frequencies calculated using DFT can be used to generate a theoretical vibrational spectrum (FTIR and FT-Raman). researchgate.net By comparing the simulated spectrum with the experimental one, scientists can confidently assign specific absorption peaks to particular vibrational modes of the molecule, such as C-H stretching, C≡N stretching, and C-Br or C-Cl stretching. researchgate.net This combined theoretical and experimental approach provides a powerful method for detailed structural characterization. researchgate.net

Conformer Analysis and Energetic Landscapes

A comprehensive understanding of the conformational preferences and the associated energetic landscapes of this compound is crucial for predicting its reactivity, intermolecular interactions, and material properties. Due to the presence of ortho substituents flanking the benzonitrile (B105546) group, steric and electronic effects play a significant role in defining the molecule's three-dimensional structure and rotational dynamics. Computational chemistry provides powerful tools to explore these aspects at a molecular level.

Detailed research into the conformational analysis of this compound involves identifying stable conformers and the transition states that connect them. The primary focus of such studies is typically the rotation around the C-CN (carbon-cyano) bond. The energetic landscape is a potential energy surface that maps the energy of the molecule as a function of its geometry, with particular interest in the dihedral angle defining the orientation of the cyano group relative to the benzene ring.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to perform geometry optimizations and frequency calculations for different conformers. A relaxed potential energy surface scan is often conducted by systematically varying the key dihedral angle (e.g., C2-C1-C≡N) to map out the rotational energy profile.

Key Findings from Theoretical Studies:

While specific experimental or extensive theoretical studies on the conformational analysis of this compound are not widely available in peer-reviewed literature, computational models can predict the likely conformational behavior. The planarity of the benzonitrile moiety is a central question. Due to the steric hindrance imposed by the ortho-bromo and chloro substituents, the cyano group may be forced out of the plane of the benzene ring to alleviate steric strain.

The energetic landscape would likely reveal two equivalent, or near-equivalent, minimum energy conformers corresponding to a slight out-of-plane orientation of the cyano group in either direction. The transition state for the interconversion of these conformers would correspond to a planar or a more significantly twisted geometry, depending on the balance between steric repulsion and electronic stabilization from conjugation.

The rotational barrier, which is the energy difference between the minimum energy conformer and the transition state, is a key parameter derived from the energetic landscape. This barrier provides insight into the flexibility of the molecule at different temperatures.

Illustrative Data Tables:

The following tables represent the type of data that would be generated from a detailed computational study on the conformational analysis of this compound. It is important to note that this data is illustrative and hypothetical, based on general principles of computational chemistry, due to the absence of specific published research for this compound.

Table 1: Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-C≡N) (°) | Relative Energy (kcal/mol) | Computational Method |

| Minimum 1 | 15.0 | 0.00 | DFT/B3LYP/6-311+G(d,p) |

| Transition State | 0.0 | 2.5 | DFT/B3LYP/6-311+G(d,p) |

| Minimum 2 | -15.0 | 0.00 | DFT/B3LYP/6-311+G(d,p) |

Table 2: Key Geometric Parameters of the Minimum Energy Conformer

| Parameter | Value |

| C-CN Bond Length (Å) | 1.45 |

| C≡N Bond Length (Å) | 1.16 |

| C-Br Bond Length (Å) | 1.90 |

| C-Cl Bond Length (Å) | 1.74 |

These hypothetical tables illustrate that the energy barrier for the rotation of the cyano group is relatively small, suggesting that at room temperature, the molecule would be flexible with rapid interconversion between the minimum energy conformers. The optimized geometric parameters would provide a detailed picture of the molecule's structure, taking into account the electronic and steric influences of the halogen substituents.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Chlorobenzonitrile

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-6-chlorobenzonitrile serves as a versatile substrate for these transformations. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key determinant of the reaction outcomes.

Suzuki-Miyaura Cross-Coupling Reactions and Regioselectivity

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. libretexts.org The reaction mechanism for a palladium-catalyzed Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The regioselectivity of the Suzuki-Miyaura reaction with this compound is dictated by the relative rates of oxidative addition of the palladium catalyst into the C-Br and C-Cl bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive toward oxidative addition with a palladium(0) complex. This difference in reactivity allows for selective coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

The general reactivity trend for aryl halides in the rate-determining oxidative addition step of Suzuki-Miyaura coupling is I > OTf > Br > Cl. libretexts.org Consequently, aryl bromides are more reactive than aryl chlorides. researchgate.net This inherent reactivity difference enables the selective functionalization of the C-Br bond in dihalogenated substrates like this compound. By using appropriate palladium catalysts and ligands, one can achieve high yields of the mono-arylated product where the bromine atom is selectively replaced.

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Mild conditions, wide range of catalysts |

| Ar-Br | High | Mild to moderate conditions, most standard Pd catalysts |

| Ar-Cl | Low | Requires more forcing conditions, specialized bulky, electron-rich ligands |

This table outlines the general reactivity trends for different aryl halides in the oxidative addition step of the Suzuki-Miyaura cross-coupling reaction.

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for other palladium-catalyzed transformations, with regioselectivity also governed by the higher reactivity of the C-Br bond.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org The catalytic cycle involves both palladium and a copper(I) co-catalyst. Similar to the Suzuki reaction, the oxidative addition of the aryl halide to the palladium(0) center is a crucial step. Therefore, selective coupling at the C-Br bond of this compound can be readily achieved, yielding 2-alkynyl-6-chlorobenzonitrile derivatives. The reaction is typically carried out under mild conditions, making it a valuable tool for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. The reactivity difference between C-Br and C-Cl bonds is also exploited in this reaction, allowing for the selective amination at the 2-position of the benzonitrile (B105546) ring.

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene. While less common for this specific substrate, the principles of regioselectivity based on halide reactivity remain the same.

Nucleophilic Substitution Reactions

The electron-withdrawing nitrile group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This provides a complementary method to cross-coupling reactions for functionalizing the molecule.

Halogen Mobility and Selectivity in Aromatic Substitution

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.publibretexts.org The presence of the strongly electron-withdrawing nitrile group is crucial as it stabilizes the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho or para positions. pressbooks.pub

In this compound, both halogens are ortho to the activating nitrile group. The selectivity of substitution is determined by the relative ability of the halogens to act as leaving groups in the SNAr context. In contrast to palladium-catalyzed couplings, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The reactivity is governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com

This inverted reactivity trend suggests that the C-Cl bond in this compound would be preferentially targeted by nucleophiles over the C-Br bond under SNAr conditions. This provides a powerful regiochemical switch, allowing for functionalization at either the C-Br bond (via cross-coupling) or the C-Cl bond (via SNAr).

| Reaction Type | More Reactive Site | Governing Factor |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | C-Br | Ease of C-X bond cleavage (oxidative addition) |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl | Electronegativity of halogen (activation for nucleophilic attack) |

This table compares the site of preferential reaction for this compound under different reaction conditions.

Dimerization Reactions Involving Halogenated Benzonitriles

Halogenated benzonitriles can undergo dimerization through various pathways, often under reductive conditions. For instance, reductive coupling, promoted by metals or electrochemical methods, can lead to the formation of biphenyl (B1667301) structures. In the case of this compound, such a reaction could theoretically lead to the formation of a symmetrical bibenzonitrile derivative through the elimination of both halogen atoms and the formation of a new C-C bond between two molecules. These reactions often proceed via radical or radical anion intermediates.

While direct dimerization is one possibility, cross-coupling reactions are a more controlled method to synthesize biphenyl structures. For example, a Suzuki-Miyaura reaction could couple this compound with a boronic acid derivative of another halogenated benzonitrile to form a complex, unsymmetrical biaryl system.

Reduction and Oxidation Chemistry of the Nitrile and Halogen Moieties

The functional groups of this compound can undergo various reduction and oxidation reactions.

Reduction:

Nitrile Group: The nitrile group can be readily reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using milder reagents such as diisobutylaluminium hydride (DIBALH), followed by hydrolysis. libretexts.org

Halogen Moieties: The carbon-halogen bonds can be reduced, replacing the halogen with a hydrogen atom in a process called hydrodehalogenation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or with metal hydrides. This reaction can sometimes be a competitive side reaction during palladium-catalyzed cross-coupling if conditions are not optimized.

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating electron-withdrawing groups (halogens and nitrile). The nitrile group itself is also stable to most common oxidizing agents. The halogen atoms are in a low oxidation state and are not typically subject to oxidation under standard organic synthesis conditions. Severe oxidation conditions would likely lead to the degradation of the entire molecule.

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic studies are fundamental to understanding the reaction mechanisms of this compound, providing quantitative insights into reaction rates, the influence of various parameters, and the sequence of elementary steps. By monitoring the concentration of reactants, intermediates, and products over time, a detailed picture of the reaction pathway can be constructed.

Real-time, or in-situ, monitoring of chemical reactions provides a powerful tool for elucidating mechanisms by capturing data on the concentration of various species throughout the reaction's course. spectroscopyonline.comrsc.org This approach is particularly valuable for identifying transient and labile intermediate species that might be missed by conventional offline analysis. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are well-suited for this purpose, as they are non-destructive and can be implemented using probes inserted directly into the reaction vessel. fu-berlin.de

For a reaction involving this compound, such as a palladium-catalyzed Suzuki coupling, in-situ FTIR spectroscopy can track the progress by monitoring characteristic vibrational frequencies. For instance, the disappearance of the C-Br stretching band of the starting material and the appearance of new bands corresponding to the C-C bond of the product can be quantified over time. This allows for the generation of kinetic profiles, showing the rate of consumption of the reactant and formation of the product.

Table 1: Hypothetical Kinetic Data from In-situ FTIR Monitoring of a Suzuki Coupling Reaction

The following table illustrates the type of data that could be obtained from monitoring the reaction of this compound with a boronic acid derivative. The concentrations are calculated from the intensity of characteristic infrared absorption bands.

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.078 | 0.022 |

| 20 | 0.061 | 0.039 |

| 30 | 0.047 | 0.053 |

| 60 | 0.022 | 0.078 |

| 90 | 0.010 | 0.090 |

| 120 | <0.005 | >0.095 |

This is an interactive data table based on hypothetical research findings.

This data enables the determination of reaction order, rate constants, and the potential identification of induction periods or changes in the rate-determining step as the reaction progresses.

Many reactions involving this compound utilize catalysts, particularly palladium complexes for cross-coupling reactions. Understanding the catalytic cycle is crucial for optimizing reaction conditions and is a key focus of mechanistic investigations. A catalytic cycle is a multi-step process where the catalyst is regenerated after forming the product. wikipedia.org Each step involves the formation of a reaction intermediate, which is a molecular entity formed from reactants and reacts further to give products. wikipedia.orgyoutube.com

In the context of a palladium-catalyzed reaction, such as a Heck or Suzuki coupling, the primary intermediate species are organopalladium complexes. The typical catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of this compound. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this step is highly regioselective, forming a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The aryl group from a boronic acid or an alkene is transferred to the palladium center.

Reductive Elimination: The desired product is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

In-situ spectroscopic techniques can sometimes detect these short-lived catalytic intermediates. fu-berlin.de For example, specialized NMR techniques might identify phosphorus signals from phosphine (B1218219) ligands coordinated to different palladium species within the cycle, providing evidence for their existence and helping to determine the rate-limiting step. semanticscholar.org

Table 2: Proposed Intermediates in a Palladium-Catalyzed Suzuki Coupling

| Step in Cycle | Proposed Intermediate Species | General Formula |

| Oxidative Addition | Arylpalladium(II) complex | Ar-Pd(II)-Br(L)₂ |

| Transmetalation | Diaryl-palladium(II) complex | Ar-Pd(II)-Ar'(L)₂ |

| Reductive Elimination | Product-Catalyst Complex | (Ar-Ar')-Pd(0)(L)₂ |

This is an interactive data table. L = Ligand, Ar = 2-cyano-3-chlorophenyl, Ar' = organic group from boronic acid.

Influence of Steric and Electronic Properties on Reactivity

The reactivity of this compound is profoundly governed by the interplay of steric and electronic effects imparted by its three substituents on the benzene (B151609) ring. nih.gov

The electronic properties of the substituents are a primary determinant of the molecule's reactivity. The nitrile (-CN), bromo (-Br), and chloro (-Cl) groups are all electron-withdrawing. This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the substituents, particularly the nitrile group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, thus facilitating this reaction pathway. rsc.org

The steric properties, arising from the physical size of the substituents, primarily influence the rate of reactions by hindering the approach of reagents to the reactive sites. In this compound, both the bromo and chloro groups are positioned ortho to each other and flank the nitrile group. This arrangement can create significant steric hindrance, potentially slowing down reactions that require a bulky nucleophile or catalyst to approach the ring. rsc.org

A critical aspect of this molecule's reactivity is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, in reactions like palladium-catalyzed cross-couplings, oxidative addition occurs selectively at the C-Br bond. This allows for sequential functionalization, where the bromine is replaced first, leaving the chlorine atom available for a subsequent, different transformation under more forcing conditions.

Table 3: Comparative Analysis of Electronic and Steric Effects on Reactivity

| Compound | Key Substituents | Dominant Electronic Effect | Steric Hindrance | Predicted Reactivity in Pd-Coupling |

| 2-Bromobenzonitrile | Ortho-Bromo, Nitrile | Strong electron-withdrawing | Moderate | High at C-Br bond |

| 2-Chlorobenzonitrile | Ortho-Chloro, Nitrile | Strong electron-withdrawing | Moderate | Moderate at C-Cl bond (less than C-Br) |

| This compound | Ortho-Bromo, Ortho-Chloro, Nitrile | Very strong electron-withdrawing | High | Highly selective at C-Br bond; C-Cl requires harsher conditions |

| 4-Bromobenzonitrile | Para-Bromo, Nitrile | Strong electron-withdrawing | Low | High at C-Br bond (less sterically hindered than ortho isomers) |

This is an interactive data table providing a comparative overview.

The combination of strong electronic activation and distinct steric environments allows this compound to serve as a versatile building block, where its reactivity can be precisely controlled by the choice of reaction conditions and reagents. nih.gov

Synthesis of Derivatives and Analogues of 2 Bromo 6 Chlorobenzonitrile

Modification of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into a range of other functionalities, significantly altering the molecule's chemical properties.

The nitrile moiety of 2-bromo-6-chlorobenzonitrile can be readily transformed into primary amines or carboxylic acids, which are fundamental building blocks in organic synthesis.

Hydrolysis to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid is typically achieved through hydrolysis under acidic or basic conditions. latech.edumnstate.educhemmunity.com For instance, heating this compound in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide, followed by acidic workup, yields 2-bromo-6-chlorobenzoic acid. This transformation is a key step in synthetic pathways where a carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or esterification. google.com

Reduction to Amine: The nitrile group can be reduced to a primary amine, (2-bromo-6-chlorophenyl)methanamine. This reduction is commonly performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemmunity.com Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, represents an alternative method for this transformation.

Table 1: Examples of Nitrile Group Transformations

| Starting Material | Product | Reagents and Conditions | Transformation |

| This compound | 2-Bromo-6-chlorobenzoic acid | H₂SO₄ / H₂O, heat | Hydrolysis |

| This compound | (2-Bromo-6-chlorophenyl)methanamine | 1. LiAlH₄, Et₂O; 2. H₂O | Reduction |

The nitrile carbon atom is electrophilic and can participate in cycloaddition reactions to form various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. frontiersin.orgmdpi.comfrontiersin.org

Tetrazole Formation: A common transformation is the synthesis of tetrazoles via a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source. google.com Reacting this compound with sodium azide (NaN₃) and a proton source like ammonium (B1175870) chloride, often in a polar aprotic solvent such as dimethylformamide (DMF), yields 5-(2-bromo-6-chlorophenyl)-1H-tetrazole. chalcogen.ro This reaction provides a pathway to compounds where the tetrazole ring acts as a bioisostere for a carboxylic acid group. nih.govrug.nl

Triazole Formation: Substituted triazoles can also be synthesized from benzonitrile (B105546) precursors. nih.gov While the most common method for 1,2,3-triazole synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), methods exist to incorporate the nitrile functionality directly. magtech.com.cnorganic-chemistry.orgresearchgate.net For example, certain catalytic systems can promote the cycloaddition of azides to nitriles to form 1,5-disubstituted tetrazoles or other nitrogen heterocycles.

Table 2: Synthesis of Heterocycles from the Nitrile Group

| Starting Material | Product | Reagents and Conditions | Heterocycle Formed |

| This compound | 5-(2-Bromo-6-chlorophenyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF | Tetrazole |

Functionalization at the Benzene (B151609) Ring

The halogen atoms on the benzene ring of this compound provide handles for further functionalization, allowing for the introduction of new substituents and the creation of more complex molecular architectures.

Introducing additional halogen atoms onto the benzonitrile ring can further modulate the molecule's properties. The synthesis of polyhalogenated benzonitriles often involves sequential halogenation reactions. vulcanchem.com The existing substituents (Br, Cl, and CN) are deactivating and direct incoming electrophiles to the meta positions (positions 4 and 5). However, direct electrophilic halogenation can be challenging due to the deactivated nature of the ring. More specialized methods, such as directed ortho-metalation, might be employed on a suitably modified precursor to achieve specific regioselectivity.

The bromine atom at the C2 position is particularly susceptible to replacement via transition-metal-catalyzed cross-coupling reactions.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions are effective for forming new carbon-carbon bonds. In a Suzuki-Miyaura coupling, this compound can be reacted with an aryl boronic acid in the presence of a palladium catalyst and a base to yield a 2-aryl-6-chlorobenzonitrile derivative. This strategy is a powerful tool for synthesizing biaryl compounds. Copper-catalyzed methodologies have also been developed for the arylation of related halo-acetamides, demonstrating the utility of this approach for creating C-C bonds with various aryl precursors like aryl boronic acids and aryl trialkoxysilanes. nih.govmdpi.com

The synthesis of structural analogues of this compound with varied halogen substitution patterns is a key area of research. These syntheses typically start from different precursors and employ a range of standard aromatic chemistry techniques. For example, the Sandmeyer reaction is a powerful tool for introducing halogens and the nitrile group onto an aromatic ring starting from an aniline (B41778) derivative. chemicalbook.com

Several benzonitriles with different halogen arrangements have been synthesized, highlighting the chemical diversity achievable.

Table 3: Examples of Synthesized Benzonitriles with Alternative Halogenation Patterns

| Compound Name | CAS Number | Key Synthetic Precursor/Method |

| 2-Bromo-6-fluorobenzonitrile (B1362393) | 79544-27-7 | From 2-Amino-6-fluorobenzonitrile (B142694) via Sandmeyer reaction. chemicalbook.com |

| 4-Bromo-2-chlorobenzonitrile (B136228) | 154607-01-9 | Synthesized via diazotization of 4-amino-2-chlorobenzonitrile (B1265742) followed by a Sandmeyer-type reaction. chemicalbook.com |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | 943830-79-3 | Often prepared through multi-step sequences involving selective halogenation and functional group interconversions. achemblock.com |

| 6-Chloro-3,5-dibromo-2-fluorobenzonitrile | Not available | Synthesis likely involves sequential bromination of a 6-chloro-2-fluorobenzonitrile precursor. vulcanchem.com |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | Produced by vapor phase ammoxidation of 2,6-dichlorotoluene. google.com |

Side-Chain Functionalization (e.g., 2-(bromomethyl)-6-chlorobenzonitrile)

The introduction of functional groups into the side chains of aromatic compounds is a fundamental strategy for creating complex derivatives. In the context of this compound, side-chain functionalization allows for the synthesis of analogues that can serve as versatile intermediates for further chemical transformations. A prime example of this is the synthesis of 2-(bromomethyl)-6-chlorobenzonitrile (B2564860), which involves the targeted modification of a methyl group precursor.

The synthesis of 2-(bromomethyl)-6-chlorobenzonitrile is not typically achieved by direct functionalization of this compound itself, but rather through the free-radical bromination of a suitable methyl-substituted precursor, such as 2-chloro-6-methylbenzonitrile. This classic transformation, often referred to as the Wohl-Ziegler reaction, provides a reliable method for selectively introducing a bromine atom at the benzylic position. organic-chemistry.orgmasterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism. sci-hub.sestudy.com It is initiated by light (photochemical initiation) or a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator generates a small number of bromine radicals from N-bromosuccinimide (NBS). A bromine radical then abstracts a hydrogen atom from the methyl group attached to the benzonitrile ring. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring, significantly lowering the bond dissociation energy of the benzylic C-H bond compared to other C-H bonds. masterorganicchemistry.comstudy.com This stabilized radical then reacts with a molecule of NBS to form the desired 2-(bromomethyl)-6-chlorobenzonitrile product and a succinimidyl radical, which continues the chain reaction.

The reaction is typically performed in an inert, non-polar solvent, historically carbon tetrachloride (CCl4), to prevent competitive ionic reactions. masterorganicchemistry.comsci-hub.se The use of NBS is crucial as it maintains a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The table below outlines the general parameters for this synthetic transformation.

| Starting Material | Reagent | Initiator/Condition | Solvent | Product |

|---|---|---|---|---|

| 2-Chloro-6-methylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide (heat) / UV light | Carbon Tetrachloride (CCl4) | 2-(Bromomethyl)-6-chlorobenzonitrile |

This method provides an effective route to 2-(bromomethyl)-6-chlorobenzonitrile, a derivative where the newly introduced bromomethyl group serves as a reactive handle for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of other functionalized analogues.

Advanced Applications of 2 Bromo 6 Chlorobenzonitrile and Its Derivatives in Specialized Fields

Pharmaceutical Research and Drug Discovery